molecular formula C23H16ClN3O2 B2406759 2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one CAS No. 381693-56-7

2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one

Cat. No.: B2406759
CAS No.: 381693-56-7
M. Wt: 401.85
InChI Key: QBOVYOUGOKOQIY-UHFFFAOYSA-N
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Description

This spiro heterocyclic compound features a fused pyrazolo-oxazine and indolinone scaffold with a 4-chlorophenyl substituent. It is synthesized via microwave-assisted reactions involving o-hydroxy benzaldehyde, 4-substituted acetophenones, and isatin derivatives in the presence of p-toluenesulfonic acid (PTSA) . The spiro architecture enhances structural rigidity, which is critical for bioactivity. Derivatives of this compound exhibit notable antimicrobial properties, with reported minimum inhibitory concentrations (MIC) of 50 μg/mL (antibacterial) and 250 μg/mL (antifungal) against bacterial and fungal strains .

Properties

IUPAC Name

2-(4-chlorophenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O2/c24-15-11-9-14(10-12-15)19-13-20-16-5-1-4-8-21(16)29-23(27(20)26-19)17-6-2-3-7-18(17)25-22(23)28/h1-12,20H,13H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOVYOUGOKOQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=C(C=C5)Cl)C6=CC=CC=C6NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to significant alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell growth arrest at the G0-G1 stage .

Pharmacokinetics

These properties help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . Additionally, it induces apoptosis within HCT cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reactions to obtain the family of the synthesized compounds were carried out under very mild conditions such as room temperature . .

Biological Activity

The compound 2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one (CAS Number: 381693-56-7) has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including antitumor, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

  • Molecular Formula : C23H16ClN3O2
  • Molecular Weight : 401.85 g/mol
  • Structural Features : The compound features a spirocyclic structure that is characteristic of many biologically active compounds, potentially influencing its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of the spirocyclic structure exhibit significant antitumor activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Study : A study reported that similar compounds inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

  • In Vitro Studies : Testing against standard bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound exhibits moderate antibacterial activity.
  • Efficacy : The minimum inhibitory concentration (MIC) values were determined to be comparable to those of established antibiotics, indicating potential as a lead compound for further development .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound are noteworthy:

  • Mechanism : It is hypothesized that the compound inhibits pro-inflammatory cytokines such as IL-6 and TNF-alpha.
  • Research Findings : In animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntitumorBreast Cancer Cells~5 μM
AntibacterialStaphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Anti-inflammatoryMouse Model (Inflammation)Significant reduction

Scientific Research Applications

Structural Overview

Molecular Formula : C22H22ClN3O3
Molecular Weight : 411.89 g/mol
IUPAC Name : 2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one

The compound features a unique spiro structure that contributes to its diverse biological activities. Its complex arrangement includes multiple functional groups that may enhance its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. A study focusing on similar structural motifs showed cytotoxic effects against various cancer cell lines. For example:

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHepG210.5
Compound BMCF-78.7
Compound CA54912.0

These findings suggest that modifications to the core structure can enhance anti-tumor efficacy, making them comparable to established chemotherapeutics like doxorubicin.

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. Studies have demonstrated its efficacy against specific bacterial strains while showing limited activity against others:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The presence of hydroxyl and chloro groups in the structure likely enhances its interaction with microbial targets.

Anti-inflammatory Effects

Compounds similar to this one have shown the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential applications in treating chronic inflammatory conditions.

Case Studies

Several studies have synthesized and evaluated benzoxazine derivatives, including this compound. One notable case study demonstrated that structural modifications significantly enhanced biological activity against cancer cells and inflammatory markers. The findings of these studies underscore the importance of continued research into the therapeutic potential of this compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural Comparison
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Synthetic Features
Target Compound 4-Chlorophenyl, spiro[indolin-2'-one] C₂₃H₁₆ClN₃O₂ 409.85 Microwave-assisted cyclization with PTSA
5'-Bromo-2-(4-bromophenyl)-9-chloro analog (CID 4601843) 4-Bromophenyl, 5'-bromo, 9-chloro C₂₃H₁₄Br₂ClN₃O₂ 559.6 Halogenated derivatives via multi-step substitution
2-(4-Chlorophenyl)-5-(4-methylphenyl) analog (CID 3121729) 4-Methylphenyl, pyrazolo-oxazine C₂₃H₁₉ClN₂O 374.87 Substitution at position 5 with aryl groups
7-Methoxy-1,10b-dihydrospiro[cyclohexane-1,5'-pyrazolo...] (371236-17-8) 7-Methoxy, cyclohexane spiro C₂₃H₂₂ClN₃O₂ 419.89 Cyclohexane spiro ring integration
(4-Chlorophenyl)[2-(2-naphthyl)-...methanone (303059-94-1) Naphthyl, methanone substituent C₂₉H₂₀ClN₃O₂ 477.94 Aryl ketone functionalization

Key Observations :

  • Spiro Modifications : Cyclohexane spiro systems (e.g., 371236-17-8) introduce steric bulk, which may alter binding kinetics .
  • Aryl Substitutions : Methylphenyl (CID 3121729) or naphthyl groups (303059-94-1) extend π-π interactions, influencing receptor affinity .
Table 2: Antimicrobial Activity Comparison
Compound Antibacterial MIC (μg/mL) Antifungal MIC (μg/mL) Notes
Target Compound 50 250 Broad-spectrum activity against S. aureus and C. albicans
5'-Bromo-2-(4-bromophenyl)-9-chloro analog N/A N/A Enhanced halogenation may improve potency but untested
2-(4-Chlorophenyl)-5-(4-methylphenyl) analog N/A N/A Aryl substitutions suggest potential for optimized activity

Key Insights :

  • Methoxy or ketone substituents (e.g., 371236-17-8, 303059-94-1) may reduce solubility, necessitating formulation optimization for in vivo applications .

Physicochemical Properties

  • Melting Points: The target compound’s derivatives typically exhibit high melting points (>250°C), consistent with rigid spiro frameworks . In contrast, non-spiro analogs (e.g., pyrazolo-azepino-indoles) decompose at lower temperatures (264–286°C) .
  • Solubility: The 7-methoxy spiro analog (371236-17-8) shows moderate solubility in ethanol, while halogenated derivatives (e.g., CID 4601843) are likely lipophilic .

Q & A

Q. What are the common synthetic routes for preparing this spirooxindole compound and its analogs?

The synthesis typically involves multi-step reactions, starting with cyclization of hydrazones or coupling of pyrazolo-oxazine precursors with substituted indolin-2-one derivatives. Key steps include:

  • Cyclocondensation : Use triphosgene or chloroacetyl chloride to form the spirooxindole core .
  • Substituent Introduction : Halogenation (e.g., bromine or chlorine) at specific positions to modulate electronic properties .
  • Microwave-Assisted Synthesis : Enhances reaction efficiency for complex heterocycles, reducing side products .

Q. Example Protocol :

React spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin] with chloroacetyl chloride under reflux in dry DCM.

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the compound characterized structurally?

Structural elucidation employs:

  • X-ray Crystallography : Resolves bond lengths, angles, and spiro-conformation (e.g., triclinic crystal system with space group P1) .
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 411.88 for C22_{22}H22_{22}ClN3_3O3_3) .

Q. What initial biological screening approaches are used for this compound?

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against Mycobacterium tuberculosis (e.g., MIC = 12.5 µg/mL for 4-Cl derivatives) .
  • Enzyme Inhibition : Fluorescence polarization assays to study binding to kinases or proteases .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC50_{50} values reported in µM ranges) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs?

  • Substituent Variation : Replace 4-chlorophenyl with electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OCH3_3) groups to assess electronic effects on bioactivity .
  • Core Modifications : Compare pyrazolo-oxazine vs. thiazole-fused analogs to evaluate heterocycle influence .

Q. Example SAR Table :

Substituent (R)Biological Activity (MIC, µg/mL)Key Finding
4-Cl12.5 (M. tuberculosis)Optimal activity
4-OCH3_3>50Reduced potency

Q. How to resolve contradictions in bioactivity data across studies?

  • Reproducibility Checks : Validate assay conditions (e.g., pH, temperature, solvent) that affect compound solubility .
  • Purity Analysis : Use HPLC (>95% purity) to rule out impurities skewing results .
  • Target-Specific Profiling : Compare activity across isoforms (e.g., kinase inhibitors may vary between EGFR and HER2) .

Q. What computational methods predict binding interactions with biological targets?

  • Molecular Docking : Use software like MOE to model interactions with active sites (e.g., hydrogen bonding with Thr190 in kinase domains) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess conformational flexibility .
  • QSAR Models : Correlate logP values with cytotoxicity to optimize lipophilicity .

Q. How to optimize reaction conditions for scalable synthesis?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve yields in cyclization steps .
  • Catalyst Selection : Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Temperature Control : Microwave irradiation at 100°C reduces reaction time from hours to minutes .

Q. What challenges arise in X-ray crystallography for structural analysis?

  • Crystal Growth : Slow evaporation from DMSO/EtOH mixtures yields suitable single crystals .
  • Data Collection : Resolve disorder in flexible spiro-junctions using high-resolution synchrotron sources .
  • Refinement : Apply SHELXL to model thermal parameters for halogen atoms (e.g., Cl, Br) with anisotropic displacement .

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